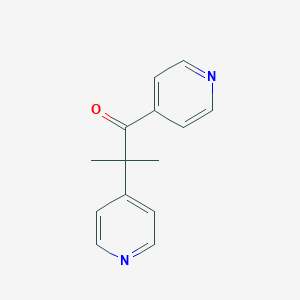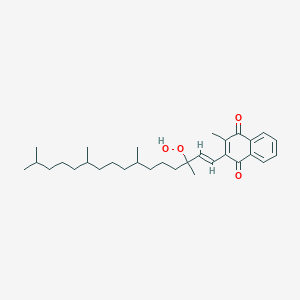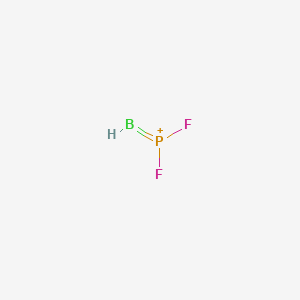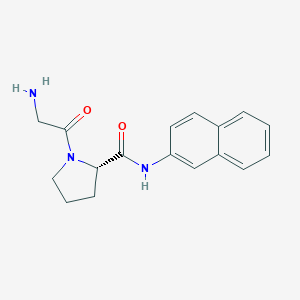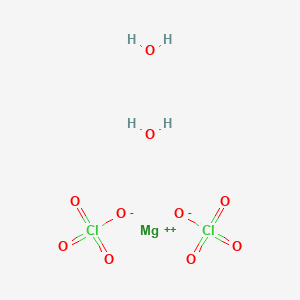
Magnesium perchlorate dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Magnesium perchlorate dihydrate is a chemical compound with the formula Mg(ClO₄)₂·2H₂O. It is a powerful oxidizing agent and is commonly used as a desiccant due to its hygroscopic nature, meaning it can absorb moisture from the air. This compound appears as a white crystalline solid and is highly soluble in water. It is often utilized in various scientific and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Magnesium perchlorate dihydrate can be synthesized through the reaction of magnesium hydroxide with perchloric acid. The reaction is as follows:
Mg(OH)2+2HClO4→Mg(ClO4)2+2H2O
This reaction typically occurs under controlled conditions to ensure the complete reaction of the reactants and the formation of the desired product.
Industrial Production Methods
On an industrial scale, this compound is produced by reacting magnesium carbonate or magnesium hydroxide with perchloric acid. The reaction is carried out in large reactors, and the resulting solution is then crystallized to obtain the dihydrate form. The crystallization process involves cooling the solution to precipitate the this compound crystals, which are then filtered and dried.
化学反応の分析
Types of Reactions
Magnesium perchlorate dihydrate primarily undergoes oxidation reactions due to its strong oxidizing nature. It can react with various organic and inorganic substances, often resulting in the release of oxygen and the formation of corresponding chlorides.
Common Reagents and Conditions
Common reagents that react with this compound include reducing agents such as organic compounds (e.g., alcohols, aldehydes) and inorganic compounds (e.g., sulfides, phosphides). These reactions typically occur under controlled temperature and pressure conditions to ensure safety and efficiency.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reactants used. Generally, the reactions result in the formation of magnesium chloride and the oxidized form of the reactant. For example, the reaction with ethanol would produce magnesium chloride and acetaldehyde.
科学的研究の応用
Magnesium perchlorate dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a drying agent in gas analysis and chromatography due to its ability to absorb moisture effectively.
Biology: It is employed in various biological assays and experiments where moisture control is crucial.
Medicine: While not commonly used directly in medicine, it plays a role in the preparation of certain pharmaceutical compounds.
Industry: It is used in the production of explosives and pyrotechnics due to its oxidizing properties. Additionally, it is utilized in the manufacturing of rocket propellants.
作用機序
The primary mechanism of action of magnesium perchlorate dihydrate is its ability to act as an oxidizing agent. It releases oxygen when heated or when it reacts with reducing agents. This release of oxygen can support combustion and other oxidative processes. The molecular targets and pathways involved in its action are primarily related to its interaction with other chemical species, leading to the transfer of oxygen atoms and the formation of new compounds.
類似化合物との比較
Similar Compounds
- Calcium perchlorate
- Barium perchlorate
- Sodium perchlorate
- Potassium perchlorate
Uniqueness
Magnesium perchlorate dihydrate is unique among these compounds due to its high solubility in water and its strong hygroscopic nature. This makes it particularly effective as a desiccant compared to other perchlorates. Additionally, its relatively lower toxicity compared to barium perchlorate makes it a safer option for various applications.
特性
IUPAC Name |
magnesium;diperchlorate;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClHO4.Mg.2H2O/c2*2-1(3,4)5;;;/h2*(H,2,3,4,5);;2*1H2/q;;+2;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDSHRXTMQDWGK-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Mg+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H4MgO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18716-62-6 |
Source


|
| Record name | Magnesium perchlorate dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

